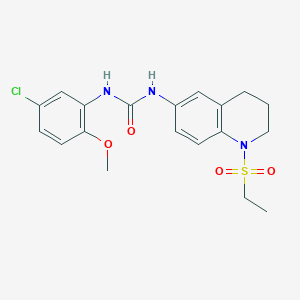

1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as n-phenylureas. These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group linked to one nitrogen atom of a urea group. The chemical formula is C17H22ClN5O3 and the average molecular weight is 379.841 .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

A key area of research involves the synthesis and characterization of related compounds, providing foundational knowledge for understanding their properties and potential applications. The synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines showcases potent histone deacetylase (HDAC) inhibitors, indicating their significance in the development of prostate cancer inhibitors (Liu et al., 2015). Similarly, novel urea and bis-urea primaquine derivatives exhibit antiproliferative effects against various cancer cell lines, with specific derivatives showing promise as lead compounds in breast carcinoma drug development (Perković et al., 2016).

Environmental Degradation and Impact

The environmental degradation and impact of sulfonylurea herbicides have been studied, providing insights into their stability and effects on soil microbial activities. The degradation of sulfonylureas like triasulfuron and rimsulfuron in soil highlights the biological processes contributing to their breakdown and the minimal impact on soil microbial activities at concentrations used in agricultural practices (Dinelli et al., 1998).

Biological Activity and Pharmacological Potential

Research into the biological activity and pharmacological potential of related compounds has yielded promising results. For instance, the development of HDAC inhibitors for suppressing prostate cancer cell growth emphasizes the therapeutic potential of these compounds (Liu et al., 2015). Additionally, the exploration of primaquine derivatives for their antiproliferative activity suggests their utility in cancer treatment, with specific compounds demonstrating significant efficacy and selectivity against breast cancer cells (Perković et al., 2016).

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S/c1-3-28(25,26)23-10-4-5-13-11-15(7-8-17(13)23)21-19(24)22-16-12-14(20)6-9-18(16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIMYDJDFLROMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)

![ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2798673.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)

![7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798678.png)

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2798683.png)